molecular formula C12H9BrN4 B13000322 7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B13000322
M. Wt: 289.13 g/mol
InChI Key: VLPLYGXPMVYHBH-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a bromophenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-amino-2-thiouracil with 3-(4-bromophenyl)-1-(4-fluorophenyl)-2-propen-1-one in dimethylformamide . The reaction conditions often include refluxing the mixture to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Mechanism of Action

Properties

Molecular Formula

C12H9BrN4

Molecular Weight

289.13 g/mol

IUPAC Name

7-(4-bromophenyl)pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C12H9BrN4/c13-9-1-3-10(4-2-9)17-6-5-8-7-15-12(14)16-11(8)17/h1-7H,(H2,14,15,16)

InChI Key

VLPLYGXPMVYHBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC3=CN=C(N=C32)N)Br

Origin of Product

United States

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